molecular formula C13H14N2O2 B11208183 Methyl alpha-cyano-4-(dimethylamino)cinnamate CAS No. 3785-86-2

Methyl alpha-cyano-4-(dimethylamino)cinnamate

Cat. No.: B11208183
CAS No.: 3785-86-2
M. Wt: 230.26 g/mol
InChI Key: PVTUXLIWSQLDRD-DHZHZOJOSA-N
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Description

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a phenyl group attached to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE typically involves the condensation of 4-(dimethylamino)benzaldehyde with methyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is unique due to its specific combination of functional groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Biological Activity

Methyl alpha-cyano-4-(dimethylamino)cinnamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound features a cinnamate backbone with a cyano group and a dimethylamino substituent , which enhance its chemical reactivity and biological activity. This structure is pivotal for its interaction with various molecular targets, influencing its pharmacological effects.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets. It modulates several signaling pathways involved in:

  • Cell proliferation
  • Apoptosis
  • Oxidative stress

These interactions lead to alterations in enzyme activities, receptor functions, and other cellular processes that are crucial for its therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its efficacy against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Notable findings include:

  • Inhibition of cancer cell proliferation: Studies showed that the compound significantly reduced the viability of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .
  • Induction of apoptosis: this compound has been shown to induce programmed cell death in tumor cells, highlighting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • In Vitro Cytotoxicity Studies:
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
  • Mechanistic Insights:
    • Further investigations revealed that the compound's mechanism involves the modulation of key signaling pathways associated with cell survival and death, corroborating its role as an apoptotic agent .
  • Antimicrobial Efficacy:
    • Research highlighted its effectiveness against both gram-positive and gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial potential.

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerReduces viability in MCF-7 and HeLa cells
Induction of ApoptosisPromotes programmed cell death
Mechanism of ActionModulates signaling pathways related to apoptosis

Properties

CAS No.

3785-86-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-15(2)12-6-4-10(5-7-12)8-11(9-14)13(16)17-3/h4-8H,1-3H3/b11-8+

InChI Key

PVTUXLIWSQLDRD-DHZHZOJOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC

Origin of Product

United States

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